(4-(3-Chloropyridin-4-yl)piperazin-1-yl)(furan-2-yl)methanone
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Overview
Description
The compound (4-(3-Chloropyridin-4-yl)piperazin-1-yl)(furan-2-yl)methanone is a versatile chemical with a unique structure that allows for various applications in scientific research. This compound is characterized by the presence of a chloropyridine ring, a piperazine moiety, and a furan ring, making it a valuable material in drug discovery, catalyst development, and materials synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Chloropyridin-4-yl)piperazin-1-yl)(furan-2-yl)methanone typically involves the reaction of 3-chloropyridine-4-amine with piperazine and furan-2-carboxylic acid. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol, and a catalyst like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(4-(3-Chloropyridin-4-yl)piperazin-1-yl)(furan-2-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The chloropyridine ring can be reduced to form the corresponding pyridine derivative.
Substitution: The chlorine atom on the pyridine ring can be substituted with different nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiourea. Reaction conditions vary depending on the desired transformation but typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, reduced pyridine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-(3-Chloropyridin-4-yl)piperazin-1-yl)(furan-2-yl)methanone: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: Explored for its potential use in drug discovery, particularly in the development of new therapeutic agents for diseases such as tuberculosis.
Industry: Utilized in the development of new materials, including polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (4-(3-Chloropyridin-4-yl)piperazin-1-yl)(furan-2-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the function of essential enzymes or disrupt cell membrane integrity, leading to cell death . In drug discovery, it may act as an inhibitor of specific enzymes or receptors, modulating biological pathways to achieve therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(6-Chloropyridin-3-yl)carbonyl]piperazin-2-one
- 1-[(Furan-2-yl)carbonyl]piperidin-4-one
- 3,3-Difluoropyrrolidin-1-yl { (2 S,4 S)-4- [4- (pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone
Uniqueness
(4-(3-Chloropyridin-4-yl)piperazin-1-yl)(furan-2-yl)methanone: stands out due to its unique combination of a chloropyridine ring, a piperazine moiety, and a furan ring. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form diverse derivatives, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
[4-(3-chloropyridin-4-yl)piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c15-11-10-16-4-3-12(11)17-5-7-18(8-6-17)14(19)13-2-1-9-20-13/h1-4,9-10H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHICOZCFTLZUER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=NC=C2)Cl)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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